D-Azaserine
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Overview
Description
D-Azaserine is a naturally occurring serine derivative diazo compound with notable antineoplastic and antibiotic properties. It was first discovered in 1954 from the soil microbe Streptomyces fragilis NRRL 2424. This compound acts as a purinergic antagonist and is structurally similar to glutamine, which allows it to competitively inhibit glutamine amidotransferase, a key enzyme in glutamine metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Azaserine can be synthesized through the condensation of diazoacetic acid with L-serine. The reaction typically involves the use of a base to deprotonate the carboxyl group of L-serine, followed by the addition of diazoacetic acid to form the ester linkage .
Industrial Production Methods
Industrial production of this compound involves fermentation processes using Streptomyces species. The culture broth is subjected to various purification steps, including filtration, concentration, and crystallization, to isolate the active compound .
Chemical Reactions Analysis
Types of Reactions
D-Azaserine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidative products.
Reduction: Reduction reactions can modify its diazo group.
Substitution: The diazo group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often require catalysts like palladium or platinum.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities .
Scientific Research Applications
D-Azaserine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other diazo compounds and as a probe for studying enzyme mechanisms.
Biology: this compound is used to study glutamine-dependent metabolic pathways and to investigate the role of glutamine amidotransferase in cellular processes.
Medicine: It has been explored as an antineoplastic agent due to its ability to inhibit cell proliferation. .
Mechanism of Action
D-Azaserine exerts its effects by competitively inhibiting glutamine amidotransferase, which is crucial for glutamine metabolism. This inhibition disrupts the hexosamine biosynthesis pathway, leading to reduced glycosylation of proteins and decreased synthesis of glycosaminoglycans. Additionally, this compound irreversibly inhibits γ-glutamyltransferase by binding directly to the substrate-binding pocket .
Comparison with Similar Compounds
D-Azaserine is structurally similar to other diazo compounds such as 6-diazo-5-oxo-L-norleucine (DON) and alazopeptin. These compounds share the diazo functional group and exhibit similar biological activities, such as antineoplastic and antimicrobial properties. this compound is unique in its specific inhibition of glutamine amidotransferase and its protective effects against hyperglycemic endothelial damage .
List of Similar Compounds
- 6-Diazo-5-oxo-L-norleucine (DON)
- Alazopeptin
- Duazomycin A
Properties
IUPAC Name |
2-amino-3-(2-diazoacetyl)oxypropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O4/c6-3(5(10)11)2-12-4(9)1-8-7/h1,3H,2,6H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZGOOYMKKIOOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)OC(=O)C=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115-02-6, 76749-44-5 |
Source
|
Record name | azaserine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758188 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | D-Azaserine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166613 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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